3-amino-4-hydroxyquinolin-2(1H)-one
Overview
Description
3-amino-4-hydroxyquinolin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by a quinoline core structure with an amino group at the 3-position and a hydroxyl group at the 4-position. The unique arrangement of functional groups in this molecule makes it a versatile intermediate in various chemical reactions and a potential candidate for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzamide with ethyl acetoacetate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 8.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The hydroxyl and amino groups play crucial roles in binding to target proteins and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinolin-2(1H)-one: Lacks the amino group at the 3-position.
3-aminoquinolin-2(1H)-one: Lacks the hydroxyl group at the 4-position.
2-amino-4-hydroxyquinoline: Has an amino group at the 2-position instead of the 3-position.
Uniqueness
3-amino-4-hydroxyquinolin-2(1H)-one is unique due to the presence of both the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse chemical modifications and enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
3-amino-4-hydroxy-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-7-8(12)5-3-1-2-4-6(5)11-9(7)13/h1-4H,10H2,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIFCIDCUXFWPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294182 | |
Record name | 3-Amino-4-hydroxy-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501294182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99459-49-1 | |
Record name | 3-Amino-4-hydroxy-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99459-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-hydroxy-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501294182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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